8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methoxyethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a unique structure with both azabicyclo and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the use of intramolecular Diels-Alder reactions, which are known for constructing bicyclic skeletons efficiently . The reaction conditions often include the use of a 5-vinyl-1,3-cyclohexadiene as a starting material, which undergoes cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclo moiety.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.
Scientific Research Applications
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying regioselectivity and reactivity in oxidation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of other complex organic molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism by which 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. The azabicyclo moiety can interact with enzymes and receptors, influencing various biochemical pathways. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxabicyclo[3.2.1]octan-3-ol
- 8-Thiabicyclo[3.2.1]octan-3-one
- 8-Thiabicyclo[3.2.1]octan-3α-ol
- 8-Thiabicyclo[3.2.1]octan-3β-ol
Uniqueness
8-(2-Methoxyethyl)-8-azabicyclo[321]octan-3-ol is unique due to the presence of both azabicyclo and methoxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJOMQFPHDYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC1CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.